molecular formula C24H27N5O3 B12177054 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide

Cat. No.: B12177054
M. Wt: 433.5 g/mol
InChI Key: FSWHQABHHSMOKY-UHFFFAOYSA-N
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Description

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a piperazine ring, and a pyridine ring, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

The synthesis of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide involves multiple steps, including the formation of the indole moiety, the piperazine ring, and the pyridine ringThe final step involves the coupling of the pyridine ring to the piperazine-indole intermediate under specific reaction conditions .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and interact with intracellular targets . The pyridine ring contributes to the compound’s overall stability and bioavailability .

Biological Activity

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. The structure integrates an indole moiety, a piperazine ring, and a pyridine substituent, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C24H27N5O3
Molecular Weight 433.5 g/mol
CAS Number 1081134-88-4
IUPAC Name 5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Indole Derivative : The starting material typically includes indole derivatives which are reacted with piperazine under controlled conditions to form the core structure.
  • Carbonylation : The introduction of carbonyl groups is achieved through reaction with acyl chlorides or anhydrides.
  • Pyridine Substitution : The final step involves attaching the pyridine moiety, which can be achieved through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds containing indole and piperazine structures often exhibit potent anticancer activities. For instance:

  • Mechanism of Action : The compound has shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. This is primarily mediated through the modulation of key signaling pathways such as EGFR and p53-MDM2 .

Case Studies

  • Indole Derivatives in Cancer Treatment :
    • A study highlighted that derivatives similar to our compound demonstrated IC50 values as low as 12 nM against A549 cells, showcasing strong antiproliferative effects. This suggests that structural modifications can enhance activity significantly .
    • In another case, a related compound was shown to increase late apoptotic cell populations in K562 cells significantly compared to standard treatments like 5-Fluorouracil, indicating a superior efficacy in inducing apoptosis .
  • Structure-Activity Relationship (SAR) :
    • The presence of the indole moiety is crucial for biological activity, as it contributes to the compound's ability to interact with biological targets effectively. Variations in substituents on the piperazine and pyridine rings can lead to changes in potency and selectivity against different cancer types .

The biological activity of this compound is attributed to its ability to:

  • Inhibit Cell Proliferation : By blocking cell cycle progression at the G2/M phase.
  • Induce Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-ylmethyl)pentanamide

InChI

InChI=1S/C24H27N5O3/c30-22(26-17-18-5-4-10-25-16-18)8-3-9-23(31)28-11-13-29(14-12-28)24(32)21-15-19-6-1-2-7-20(19)27-21/h1-2,4-7,10,15-16,27H,3,8-9,11-14,17H2,(H,26,30)

InChI Key

FSWHQABHHSMOKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)NCC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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